molecular formula C15H20BFO3 B13355322 2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13355322
M. Wt: 278.13 g/mol
InChI Key: FBGCIQJSSHIRHS-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a unique combination of a fluoro-substituted phenyl ring and an oxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through a series of reactions. One common method involves the coupling of 2-fluoro-4-(oxetan-3-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow techniques and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester to an alcohol or other reduced forms.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester would yield the corresponding boronic acid, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic ester and fluoro-substituted phenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-(oxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluoro-substituted phenyl ring, an oxetane moiety, and a boronic ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H20BFO3

Molecular Weight

278.13 g/mol

IUPAC Name

2-[2-fluoro-4-(oxetan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)12-6-5-10(7-13(12)17)11-8-18-9-11/h5-7,11H,8-9H2,1-4H3

InChI Key

FBGCIQJSSHIRHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3COC3)F

Origin of Product

United States

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